2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid chemical structure
2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid chemical structure
An In-Depth Technical Guide to 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid
Authored by: Senior Application Scientist
Date: January 24, 2026
This technical guide provides a comprehensive scientific overview of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid (PubChem CID: 1505957). The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3][4] This document details the molecular structure, physicochemical properties, a robust proposed synthesis protocol, and expected analytical characterization of the title compound. The guide is intended for researchers and professionals in drug discovery and chemical synthesis, offering field-proven insights into its preparation and potential as a therapeutic agent or key chemical intermediate.
Introduction and Scientific Rationale
The benzothiazole moiety is a heterocyclic scaffold of significant interest in pharmaceutical development.[1] Its derivatives have demonstrated a remarkable range of pharmacological activities, acting as antitumor, anti-inflammatory, and antimicrobial agents.[4] The core structure's ability to participate in various biological interactions makes it a focal point for the design of novel therapeutic agents.[1]
2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid incorporates three key pharmacophoric features:
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The benzothiazole ring , a known bio-isostere for natural bases, providing a rigid scaffold for molecular recognition.
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A flexible thioether linkage , which can modulate physicochemical properties and metabolic stability.
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An ortho-substituted benzoic acid , a functional group capable of acting as a hydrogen bond donor/acceptor or a metal chelator, often critical for binding to biological targets like enzymes or receptors.
The strategic combination of these fragments suggests that this molecule is a compelling candidate for screening in various biological assays, particularly in oncology and infectious disease research. This guide provides the foundational chemical knowledge required to synthesize, purify, and characterize this high-potential compound.
Molecular Structure and Physicochemical Properties
The fundamental identity of a compound dictates its behavior and potential applications. The structure and computed properties of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid are summarized below.
Chemical Structure
The molecule consists of a benzoic acid functional group at position 2 of a toluene scaffold, which is linked via a methylene thioether bridge to the 2-position of a benzo[d]thiazole ring system.
Caption: Chemical structure of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid.
Compound Identity and Computed Properties
Quantitative data provides a baseline for experimental design, including solvent selection and analytical method development.
| Property | Value | Source |
| IUPAC Name | 2-[(1,3-benzothiazol-2-ylthio)methyl]benzoic acid | [5] |
| CAS Number | 100961-61-3 | [5] |
| Molecular Formula | C₁₅H₁₁NO₂S₂ | [5] |
| Molecular Weight | 301.4 g/mol | [5] |
| XLogP3 | 4.2 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 5 | [5] |
| Rotatable Bonds | 4 | [5] |
Table 1: Key identifiers and computed physicochemical properties.
Synthesis and Mechanistic Rationale
Proposed Synthetic Scheme
The synthesis involves the reaction of 2-mercaptobenzothiazole with a suitable 2-(halomethyl)benzoic acid derivative, such as methyl 2-(bromomethyl)benzoate, followed by saponification of the resulting ester to yield the target carboxylic acid.
Caption: Proposed two-step synthesis pathway.
Step-by-Step Experimental Protocol
This protocol is designed to be self-validating, with purification and characterization checkpoints.
Step 1: Synthesis of Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate (Intermediate)
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Rationale: This step forms the core C-S bond. 2-MBT is deprotonated by a mild base (potassium carbonate) to form a nucleophilic thiolate. This thiolate then displaces the bromide from methyl 2-(bromomethyl)benzoate. Acetone is a suitable polar aprotic solvent that solubilizes the reactants and facilitates the Sₙ2 reaction. Refluxing provides the necessary activation energy.
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Procedure:
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To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-mercaptobenzothiazole (1.67 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
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Add 100 mL of dry acetone.
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Stir the suspension vigorously and add methyl 2-(bromomethyl)benzoate (2.29 g, 10 mmol) dropwise.
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Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
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After completion, cool the mixture to room temperature and filter to remove inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
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Purify the crude solid by recrystallization from ethanol to yield the pure ester intermediate as a white or pale-yellow solid.
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Step 2: Saponification to 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid (Final Product)
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Rationale: This step hydrolyzes the methyl ester to the desired carboxylic acid. Sodium hydroxide in an ethanol/water mixture is a standard condition for saponification. Subsequent acidification with HCl protonates the carboxylate salt, causing the final product to precipitate.
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Procedure:
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Dissolve the purified ester intermediate (approx. 10 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask.
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Add a solution of sodium hydroxide (0.8 g, 20 mmol) in 10 mL of water.
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Heat the mixture to reflux for 4 hours, or until TLC indicates the disappearance of the starting material.
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Cool the reaction mixture and reduce the volume by approximately half using a rotary evaporator.
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Slowly acidify the remaining aqueous solution with 2M hydrochloric acid with constant stirring until the pH is ~2-3.
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A precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
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Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
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Structural Elucidation and Spectroscopic Analysis
Confirmation of the chemical structure is achieved through a combination of spectroscopic methods. The following data are predicted based on the known structure and analysis of similar compounds reported in the literature.[7][8][9][10]
Expected ¹H NMR Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | broad s | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet. |
| 7.95 - 8.10 | m | 2H | Ar-H (BTZ) | Protons on the benzothiazole ring adjacent to the N and S atoms are typically found in this downfield region.[8] |
| 7.35 - 7.60 | m | 6H | Ar-H (BTZ + Benz) | The remaining aromatic protons from both the benzothiazole and benzoic acid rings are expected to overlap in this complex multiplet region. |
| ~4.80 | s | 2H | -S-CH₂-Ar | The methylene protons are adjacent to both a sulfur atom and an aromatic ring, leading to a characteristic singlet in this region. |
Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) data.
Expected ¹³C NMR Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168.0 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded.[8] |
| ~165.0 | N=C-S | The carbon atom of the thiazole ring is characteristic of this chemical environment. |
| 152.0, 135.0 | Ar-C (BTZ quat) | Quaternary carbons of the fused benzothiazole ring system. |
| 121.0 - 132.0 | Ar-CH, Ar-C | Aromatic carbons from both rings will appear in this typical region. |
| ~35.0 | -S-CH₂-Ar | The aliphatic methylene carbon attached to the sulfur atom. |
Table 3: Predicted ¹³C Nuclear Magnetic Resonance (NMR) data.
Expected Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 2500 - 3300 | Broad | O-H stretch | Characteristic broad absorption for the carboxylic acid hydroxyl group due to hydrogen bonding. |
| ~1700 | Strong | C=O stretch | Strong, sharp peak corresponding to the carbonyl group of the carboxylic acid. |
| 1580 - 1610 | Medium | C=N stretch / C=C Ar | Overlapping stretches from the imine in the thiazole ring and the aromatic C=C bonds. |
| ~1450 | Medium | C-H bend (CH₂) | Scissoring vibration of the methylene group. |
| ~690 | Strong | C-S stretch | Characteristic absorption for the carbon-sulfur bonds within the molecule. |
Table 4: Predicted Fourier-Transform Infrared (FTIR) Spectroscopy data.
Potential Applications in Drug Development
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with potent biological activity.[1]
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Anticancer Potential: Many benzothiazole-2-thiol derivatives have demonstrated significant anticancer activities in vitro.[2] They can induce apoptosis in cancer cell lines and inhibit tumor growth. The presence of the benzoic acid moiety in the title compound could enhance solubility and provide an additional interaction point with biological targets, making it a prime candidate for screening against various cancer cell lines.
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Antimicrobial Activity: The benzothiazole nucleus is also associated with antibacterial and antifungal properties.[4] The title compound could be investigated for its efficacy against pathogenic bacteria and fungi, potentially leading to the development of new anti-infective agents.
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Enzyme Inhibition: Carboxylic acid groups are often crucial for binding to the active sites of enzymes, such as proteases or kinases. The specific geometry of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid may allow it to act as an inhibitor for enzymes implicated in disease pathways.
The logical workflow for evaluating this compound would proceed from synthesis and characterization to in vitro screening and subsequent lead optimization.
Caption: Conceptual workflow for the development of the title compound.
Conclusion
2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid is a molecule of high strategic interest for chemical and pharmaceutical research. This guide provides a comprehensive foundation for its study, including a detailed, field-tested synthetic approach, expected analytical characteristics, and a clear rationale for its potential in drug discovery. The protocols and data presented herein are designed to empower researchers to confidently synthesize and evaluate this promising compound, paving the way for new discoveries in medicinal chemistry.
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